(3S)-3-(morpholin-4-yl)azepane
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Overview
Description
(3S)-3-(morpholin-4-yl)azepane is a heterocyclic organic compound that features a seven-membered azepane ring substituted with a morpholine group at the third position. The compound’s stereochemistry is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(morpholin-4-yl)azepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azepane and morpholine.
Formation of the Intermediate: The azepane ring is functionalized at the third position to introduce a leaving group, such as a halide or tosylate.
Nucleophilic Substitution: Morpholine is then introduced to the functionalized azepane through a nucleophilic substitution reaction, where the morpholine displaces the leaving group at the third position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-(morpholin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azepane ring or the morpholine group.
Substitution: The compound can participate in substitution reactions where the morpholine group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halides, tosylates, and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of this compound can yield hydroxylated or carbonylated derivatives.
Reduction: Reduction can produce deoxygenated or hydrogenated derivatives.
Scientific Research Applications
(3S)-3-(morpholin-4-yl)azepane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biological studies to investigate the interactions of morpholine-containing compounds with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-(morpholin-4-yl)azepane involves its interaction with molecular targets and pathways, which can vary depending on its specific application. For example:
Biological Targets: In biological systems, the compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
(3S)-3-(morpholin-4-yl)azepane can be compared with other similar compounds, such as:
(3R)-3-(morpholin-4-yl)azepane: The enantiomer of this compound, which has a different spatial arrangement of substituents.
(3S)-3-(piperidin-4-yl)azepane: A similar compound where the morpholine group is replaced by a piperidine group.
(3S)-3-(pyrrolidin-4-yl)azepane: Another analog where the morpholine group is replaced by a pyrrolidine group.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the morpholine group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2248182-79-6 |
---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.3 |
Purity |
95 |
Origin of Product |
United States |
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